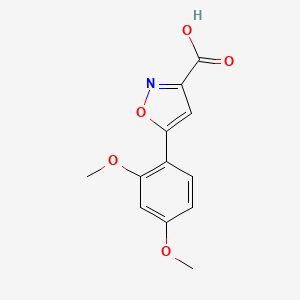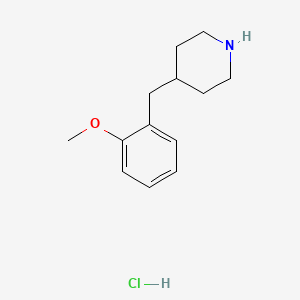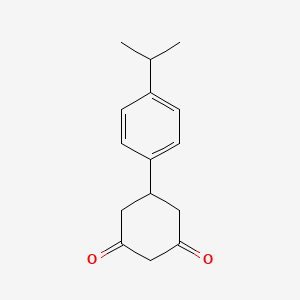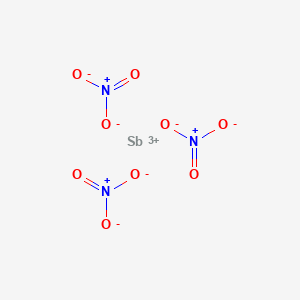
Antimony(3+) trinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Antimony(III) oxide hydroxide nitrate is produced by the reaction of antimony(III) oxide and nitric acid at 110 °C . In another study, a series of new antimony(III) compounds were synthesized by reacting Sb(OEt)3 with organic ligands .
Molecular Structure Analysis
According to X-ray crystallography, the structure of Antimony(III) oxide hydroxide nitrate consists of cationic layers of antimony oxide/hydroxide with intercalated nitrate anions . Another study revealed the formation of chelate complexes, wherein the ligand molecules coordinate as tridentate O, E, O -ligands to the antimony atom .
Chemical Reactions Analysis
Antimony is not very active, but it reacts with oxygen, sulfur, and chlorine at high temperatures . In the presence of HCl, either aluminum or iron will reduce Sb3+ to Sb metal, which will be deposited as black particles .
Physical And Chemical Properties Analysis
Antimony is brittle and silvery . It has low solubility in the n-dodecane group and notably inferior to that observed in the n-dodecanethiol group .
Mechanism of Action
Safety and Hazards
Future Directions
The search for the molecular basis of antimony-based treatment against the parasite has long time eluded all investigators’ efforts . In the last two decades, many causes of both antimonials action and resistance toward these drugs on a molecular level have been identified . The mechanisms by which antimony is introduced into human cells and subsequently excreted are still the subject of research .
properties
IUPAC Name |
antimony(3+);trinitrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.Sb/c3*2-1(3)4;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLDUDBQNVFTCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sb+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N3O9Sb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595187 |
Source


|
| Record name | Antimony(3+) trinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antimony(3+) trinitrate | |
CAS RN |
20328-96-5 |
Source


|
| Record name | Antimony(3+) trinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

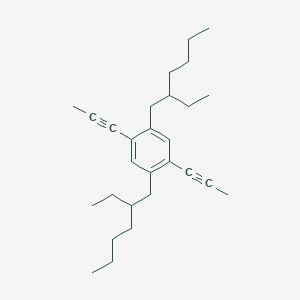
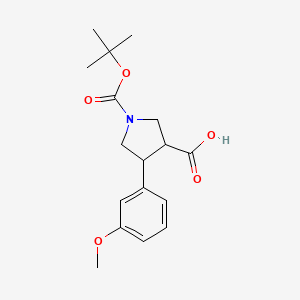
![4-[Cyclohexyl(methyl)amino]butan-1-ol](/img/structure/B1611804.png)
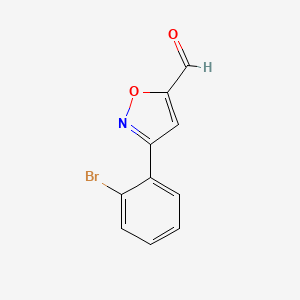
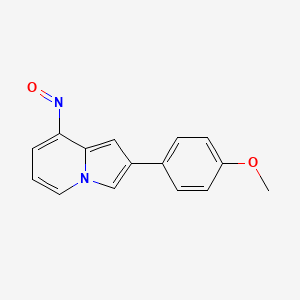


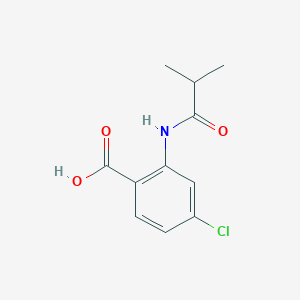
![5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid](/img/structure/B1611812.png)
